molecular formula C16H15ClN2O3 B4727442 N-(4-chlorobenzyl)-N'-(3-methoxyphenyl)ethanediamide

N-(4-chlorobenzyl)-N'-(3-methoxyphenyl)ethanediamide

Cat. No. B4727442
M. Wt: 318.75 g/mol
InChI Key: JKJPRHBUYQYHTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorobenzyl)-N'-(3-methoxyphenyl)ethanediamide, also known as ML352, is a small molecule drug that has shown potential in treating various diseases. It belongs to the class of benzylpiperazine amides and has been synthesized using a specific method.

Mechanism of Action

The exact mechanism of action of N-(4-chlorobenzyl)-N'-(3-methoxyphenyl)ethanediamide is not fully understood. However, studies have shown that it can target specific proteins and enzymes that play a crucial role in disease pathogenesis. For example, this compound has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. Inhibiting HDAC activity can lead to the activation of tumor suppressor genes and induce apoptosis in cancer cells. Similarly, this compound can inhibit the activity of beta-secretase (BACE1), an enzyme that is involved in the production of amyloid-beta in Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound inhibits cell proliferation and induces apoptosis. It can also inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth. In Alzheimer's disease, this compound reduces the levels of amyloid-beta and reduces inflammation in the brain. Additionally, this compound has been found to possess neuroprotective properties and can reduce inflammation in multiple sclerosis.

Advantages and Limitations for Lab Experiments

N-(4-chlorobenzyl)-N'-(3-methoxyphenyl)ethanediamide has several advantages for lab experiments. It is a small molecule drug that can easily penetrate cell membranes, making it an ideal candidate for in vitro studies. Additionally, this compound has been shown to have low toxicity, making it safe for use in animal studies. However, one of the limitations of this compound is its limited solubility in water, which can make it challenging to administer in vivo.

Future Directions

N-(4-chlorobenzyl)-N'-(3-methoxyphenyl)ethanediamide has shown promising results in preclinical studies, and several future directions can be explored. One potential direction is to investigate the efficacy of this compound in combination with other drugs for cancer treatment. Additionally, more studies are needed to understand the exact mechanism of action of this compound and its potential therapeutic applications. Further research is also required to optimize the synthesis method of this compound and improve its solubility in water.
In conclusion, this compound is a small molecule drug that has shown potential in treating various diseases. Its unique mechanism of action and low toxicity make it an ideal candidate for further research. With more studies, this compound has the potential to become a valuable drug for cancer treatment, Alzheimer's disease, and multiple sclerosis.

Scientific Research Applications

N-(4-chlorobenzyl)-N'-(3-methoxyphenyl)ethanediamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit promising results in treating various diseases such as cancer, Alzheimer's disease, and multiple sclerosis. This compound has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment. In Alzheimer's disease, this compound has been shown to reduce the levels of amyloid-beta, a protein that is associated with the disease's pathogenesis. Additionally, this compound has been found to possess neuroprotective properties and can reduce inflammation in multiple sclerosis.

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-N'-(3-methoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O3/c1-22-14-4-2-3-13(9-14)19-16(21)15(20)18-10-11-5-7-12(17)8-6-11/h2-9H,10H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKJPRHBUYQYHTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-chlorobenzyl)-N'-(3-methoxyphenyl)ethanediamide
Reactant of Route 2
Reactant of Route 2
N-(4-chlorobenzyl)-N'-(3-methoxyphenyl)ethanediamide
Reactant of Route 3
Reactant of Route 3
N-(4-chlorobenzyl)-N'-(3-methoxyphenyl)ethanediamide
Reactant of Route 4
Reactant of Route 4
N-(4-chlorobenzyl)-N'-(3-methoxyphenyl)ethanediamide
Reactant of Route 5
Reactant of Route 5
N-(4-chlorobenzyl)-N'-(3-methoxyphenyl)ethanediamide
Reactant of Route 6
Reactant of Route 6
N-(4-chlorobenzyl)-N'-(3-methoxyphenyl)ethanediamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.